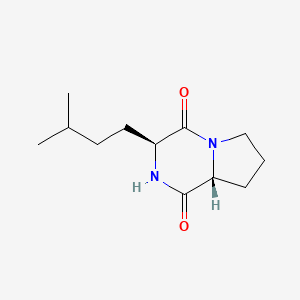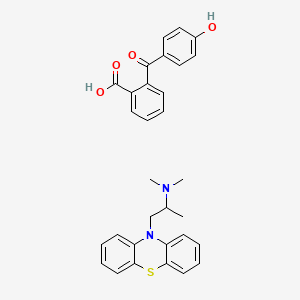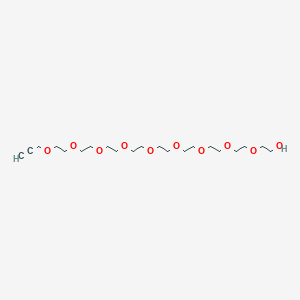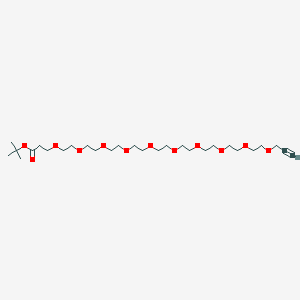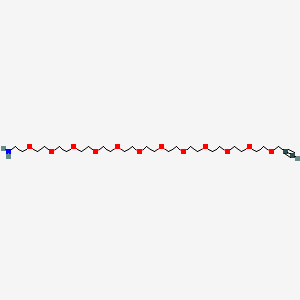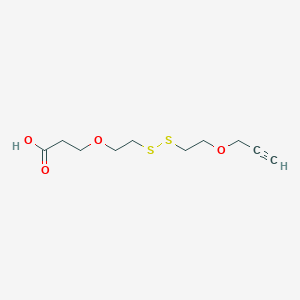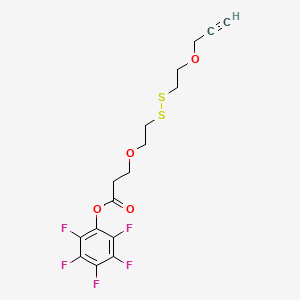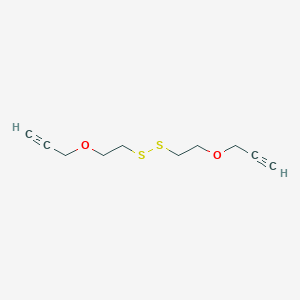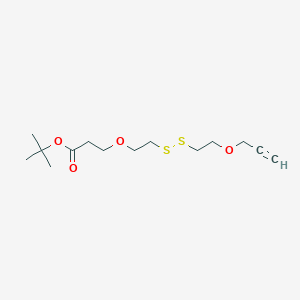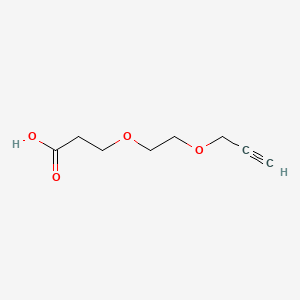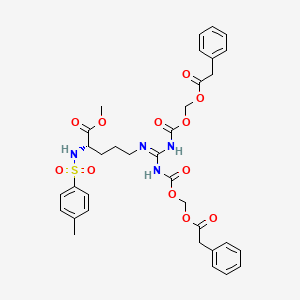
proTAME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
proTAME is a cell-permeable prodrug form of N-4-tosyl-L-arginine methyl ester. It is an inhibitor of the anaphase-promoting complex/cyclosome (APC/C), which is a crucial regulator of the cell cycle. This compound is converted to N-4-tosyl-L-arginine methyl ester by intracellular esterases, and it has been shown to induce cell cycle arrest in metaphase, leading to cell death in various cancer cell lines .
Mechanism of Action
Target of Action
ProTAME, a cell-permeable proagent form of TAME, primarily targets the Anaphase Promoting Complex/Cyclosome (APC/C) . The APC/C is a crucial regulator of the cell cycle, controlling the correct segregation of chromosomes during mitosis .
Mode of Action
This compound interacts with the APC/C, causing a significant reduction in APC/C activity . This interaction results in cell cycle arrest in metaphase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from metaphase to anaphase . By inhibiting the APC/C, this compound prevents the normal progression of the cell cycle, leading to metaphase arrest . This arrest can occur in a dose-dependent manner in mammalian oocytes and early cleavage embryos .
Pharmacokinetics
These properties play a crucial role in the bioavailability and overall effectiveness of a compound
Result of Action
The primary molecular effect of this compound is the accumulation of APC/C Cdc20 substrate cyclin B1, leading to cell cycle arrest in metaphase . On a cellular level, this compound treatment can lead to a dose-dependent decrease in viability and increase in apoptosis in certain cells . In mammalian oocytes and early cleavage embryos, this compound can induce metaphase arrest without requiring SAC activity .
Biochemical Analysis
Biochemical Properties
ProTAME plays a significant role in biochemical reactions. It interacts with the anaphase-promoting complex/cyclosome (APC/C), a large multisubunit E3 ubiquitin ligase, and inhibits its activity . The nature of these interactions involves the disruption of associations between APC/C and the activator CDH1 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the association of APC/C with the activator CDH1 and inhibiting the degradation of APC/C substrates in cells like HeLa . It induces mitotic arrest in metaphase followed by cell death in synchronized HeLa H2B-GFP cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to TAME by intracellular esterases . It exerts its effects at the molecular level by disrupting interactions between Cdc20/Cdh1 and the APC3 subunit of the APC/C . This leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), causing cell cycle arrest in metaphase .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It increases mitotic duration in asynchronous HeLa H2B-GFP cells
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, mammalian oocytes and early cleavage embryos show dose-dependent metaphase arrest after exposure to this compound
Metabolic Pathways
It is known that this compound is converted to TAME by intracellular esterases , indicating its involvement in esterase-mediated metabolic pathways.
Transport and Distribution
Given its cell-permeable nature , it can be inferred that this compound can freely diffuse across cell membranes.
Subcellular Localization
Given its role as an inhibitor of the anaphase-promoting complex/cyclosome (APC/C), it can be inferred that this compound likely localizes to regions where the APC/C is present, such as the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of proTAME involves multiple steps, starting with the preparation of N-4-tosyl-L-arginine methyl ester. This compound is then modified to create the prodrug form, this compound. The reaction conditions typically involve the use of organic solvents and specific reagents to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is often formulated in solutions such as dimethyl sulfoxide (DMSO) for ease of use in research applications .
Chemical Reactions Analysis
Types of Reactions: proTAME undergoes hydrolysis by intracellular esterases to release N-4-tosyl-L-arginine methyl ester. This reaction is crucial for its biological activity as an APC/C inhibitor .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions within the cell. No additional reagents are required as the intracellular enzymes facilitate the conversion .
Major Products Formed: The primary product formed from the hydrolysis of this compound is N-4-tosyl-L-arginine methyl ester, which then exerts its inhibitory effects on the APC/C .
Scientific Research Applications
proTAME has a wide range of applications in scientific research, particularly in the fields of cell biology, cancer research, and drug development. Some of its key applications include:
Cancer Research: this compound is used to study the mechanisms of cell cycle regulation and apoptosis in cancer cells. .
Cell Biology: Researchers use this compound to investigate the role of the APC/C in cell cycle progression and mitosis.
Drug Development: this compound serves as a lead compound for the development of new anticancer drugs.
Comparison with Similar Compounds
proTAME is unique in its ability to inhibit the APC/C and induce cell cycle arrest in metaphase. Similar compounds include:
TAME (N-4-tosyl-L-arginine methyl ester): The active form of this compound, which directly inhibits the APC/C.
Reversine: Another small molecule inhibitor that targets the APC/C but has a different mechanism of action.
Compared to these compounds, this compound is distinct in its prodrug form, which allows for better cell permeability and targeted delivery within the cell .
Properties
IUPAC Name |
methyl (2S)-5-[bis[(2-phenylacetyl)oxymethoxycarbonylamino]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O12S/c1-24-15-17-27(18-16-24)51(44,45)38-28(31(41)46-2)14-9-19-35-32(36-33(42)49-22-47-29(39)20-25-10-5-3-6-11-25)37-34(43)50-23-48-30(40)21-26-12-7-4-8-13-26/h3-8,10-13,15-18,28,38H,9,14,19-23H2,1-2H3,(H2,35,36,37,42,43)/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYOVHULCQSDRZ-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is proTAME, and what is its mechanism of action?
A1: this compound, the prodrug of tosyl-L-arginine methyl ester (TAME), acts as a small-molecule inhibitor of the anaphase-promoting complex/cyclosome (APC/C) [, , , , , , , , , , ]. It prevents the binding of APC/C-activating proteins, Cdc20 and Cdh1, to the APC/C, leading to its inactivation [, ].
Q2: What are the downstream effects of this compound-mediated APC/C inhibition?
A2: Inhibiting APC/C with this compound leads to the accumulation of APC/C substrates like cyclin B1, securin, and anillin [, , , , ]. This accumulation triggers a metaphase arrest, characterized by an inability of cells to transition from metaphase to anaphase during cell division [, , , , ]. Prolonged metaphase arrest subsequently induces apoptosis, a form of programmed cell death [, , , , ].
Q3: Is there information available on the molecular formula, weight, and spectroscopic data of this compound?
A3: While the provided research papers focus on this compound's biological activity and therapeutic potential, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.
Q4: What is known about the material compatibility and stability of this compound under various conditions?
A4: The research primarily focuses on this compound’s biological effects and doesn't provide specific details on its material compatibility or stability under various conditions.
Q5: Does this compound possess catalytic properties? What are its applications based on its mechanism of action?
A5: this compound acts as an enzyme inhibitor rather than a catalyst. It targets the APC/C, a crucial regulator of the cell cycle. This targeting makes this compound a valuable tool for:
- Investigating the role of APC/C in various cancers: Researchers use this compound to study the importance of APC/C and its co-activators, Cdc20 and Cdh1, in different cancer types like multiple myeloma, osteosarcoma, and glioblastoma [, , , ].
- Developing potential therapeutic strategies: The ability of this compound to induce cell cycle arrest and apoptosis makes it a potential candidate for developing novel cancer therapies [, , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
